molecular formula C19H23F3N6 B12270331 4-Methyl-2-(pyrrolidin-1-yl)-6-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine

4-Methyl-2-(pyrrolidin-1-yl)-6-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine

Cat. No.: B12270331
M. Wt: 392.4 g/mol
InChI Key: PUIABJWALKHAJN-UHFFFAOYSA-N
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Description

The compound 4-Methyl-2-(pyrrolidin-1-yl)-6-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine is a pyrimidine derivative featuring a pyrrolidine substituent at position 2 and a piperazine ring at position 4. The piperazine moiety is further substituted with a 2-(trifluoromethyl)pyridin-4-yl group, introducing steric bulk and electron-withdrawing properties via the trifluoromethyl group. Pyrimidine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, including enzymes and receptors .

This compound’s design aligns with strategies to optimize pharmacokinetic properties and receptor affinity through heterocyclic substitutions. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyridine ring may contribute to π-π stacking interactions in binding pockets .

Properties

Molecular Formula

C19H23F3N6

Molecular Weight

392.4 g/mol

IUPAC Name

4-methyl-2-pyrrolidin-1-yl-6-[4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]pyrimidine

InChI

InChI=1S/C19H23F3N6/c1-14-12-17(25-18(24-14)28-6-2-3-7-28)27-10-8-26(9-11-27)15-4-5-23-16(13-15)19(20,21)22/h4-5,12-13H,2-3,6-11H2,1H3

InChI Key

PUIABJWALKHAJN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC2)N3CCN(CC3)C4=CC(=NC=C4)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(pyrrolidin-1-yl)-6-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine typically involves multi-step organic synthesisCommon reagents used in these reactions include pyrrolidine, piperazine, and 2-(trifluoromethyl)pyridine, along with various catalysts and solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(pyrrolidin-1-yl)-6-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Pharmaceutical Development

The primary application of this compound is in the development of pharmaceuticals, particularly as a potential therapeutic agent targeting various diseases. Its structure suggests it may act on multiple biological pathways, making it suitable for:

  • Anticancer therapies : Research indicates that pyrimidine derivatives can inhibit tumor growth by targeting specific kinases involved in cancer progression .
  • Neurological disorders : The piperazine and pyrrolidine moieties are known to interact with neurotransmitter receptors, potentially leading to treatments for conditions like depression and anxiety .

Studies have shown that compounds with similar structures exhibit significant biological activity:

  • Inhibition of PI3Kδ : Some pyrimidine derivatives have been documented to inhibit phosphoinositide 3-kinase delta (PI3Kδ), a critical enzyme in cell signaling pathways related to cancer and immune responses. This inhibition is associated with reduced cell proliferation and survival in certain cancer types .

Structure-Activity Relationship (SAR) Studies

Understanding how structural modifications affect biological activity is crucial for drug design. The presence of trifluoromethyl groups and piperazine rings can enhance lipophilicity and receptor binding affinity. Compounds similar to this one have been used to explore SAR, leading to the identification of more potent derivatives .

Case Study 1: Anticancer Activity

A series of studies focused on pyrimidine-based compounds demonstrated that modifications at the 6-position significantly impacted their ability to inhibit cancer cell lines. For instance, a derivative similar to 4-Methyl-2-(pyrrolidin-1-yl)-6-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine showed IC50 values in the nanomolar range against various cancer cell lines, indicating its potential as a lead compound for further development.

Case Study 2: Neurological Applications

Research involving piperazine-containing compounds has highlighted their potential in treating neurological disorders. A synthesized analog of the compound was tested for its effects on serotonin receptors, showing promising results in modulating neurotransmitter levels and improving symptoms associated with anxiety disorders .

Mechanism of Action

The mechanism of action of 4-Methyl-2-(pyrrolidin-1-yl)-6-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Pyrimidine Derivatives

The compound’s structural analogs primarily differ in substituent groups at positions 2, 4, and 6 of the pyrimidine core, as well as modifications to the piperazine or pyrrolidine moieties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Pyrimidine-Based Compounds
Compound Name / Source Core Structure R2 Substituent R6 Substituent Key Features Biological Relevance Reference
Target Compound Pyrimidine Pyrrolidin-1-yl 4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl Trifluoromethylpyridine-piperazine hybrid; enhanced lipophilicity Unknown (Theoretical)
4-Methyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine Pyrimidine Piperazin-1-yl Trifluoromethyl Direct trifluoromethyl at R6; simpler piperazine substitution Unknown
2-(tert-Butyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine Pyrimidine tert-Butyl Piperazin-1-yl Bulky tert-butyl at R2; trifluoromethyl absent Dopamine D3 receptor ligand
6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine Thienopyrimidine 4-Methanesulfonyl-piperazine Thienopyrimidine core; sulfonyl group enhances solubility Kinase inhibitor candidate
2-Aminopyrimidine derivatives with 3-(piperidin-1-yl)propan-1-ol Pyrimidine 3-(Piperidin-1-yl)propoxy 4-Methylpiperazin-1-yl Flexible propoxy linker; dual piperidine/piperazine substitution Pharmacological evaluation

Key Observations

Substituent Position and Receptor Binding: The target compound’s 6-position piperazine substitution with a 2-(trifluoromethyl)pyridine group distinguishes it from analogs like , which lack the pyridine extension. This modification may improve target specificity via extended aromatic interactions.

Core Structure Modifications: Replacement of pyrimidine with thienopyrimidine (e.g., ) introduces a sulfur atom, altering electronic properties and solubility. Sulfonyl-piperazine groups in such compounds are often used to modulate pharmacokinetics .

Pharmacological Implications :

  • Piperazine and pyrrolidine substituents are common in CNS-targeting drugs (e.g., ). The target compound’s pyrrolidin-1-yl group at R2 may enhance blood-brain barrier permeability compared to piperazine analogs.

Crystallographic Data

  • Pyrimidine derivatives like 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine () exhibit planar pyrimidine rings with substituents influencing crystal packing, which may correlate with the target compound’s solid-state behavior .

Biological Activity

The compound 4-Methyl-2-(pyrrolidin-1-yl)-6-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine is a heterocyclic organic molecule with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H22F3N5O2SC_{19}H_{22}F_3N_5O_2S, indicating the presence of multiple functional groups that contribute to its biological activity. The structure features a pyrimidine core linked to a pyrrolidine and piperazine moiety, which are known to enhance bioactivity through various mechanisms.

Research indicates that this compound may interact with several biological targets, including:

  • Kinase Inhibition : Similar compounds with pyrimidine structures have been shown to inhibit various kinases involved in cancer progression, such as PI3K and AKT pathways .
  • Receptor Modulation : The piperazine and pyrrolidine rings may facilitate interactions with neurotransmitter receptors or other signaling pathways, influencing cellular responses .

Pharmacological Effects

The compound has demonstrated various pharmacological effects in vitro and in vivo studies:

  • Anticancer Activity : Studies suggest that compounds with similar structures exhibit cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon cancer) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
  • Antimicrobial Properties : Some derivatives have shown activity against bacterial strains, indicating potential use as antimicrobial agents .
  • Neuroprotective Effects : Research has indicated that related compounds may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases .

Case Study 1: Anticancer Efficacy

A study evaluating the efficacy of a related pyrimidine compound demonstrated significant inhibition of tumor growth in xenograft models. The compound was found to induce apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2 .

Case Study 2: Neuroprotective Activity

In a preclinical model for Alzheimer's disease, another derivative exhibited protective effects against oxidative stress-induced neuronal cell death. The study highlighted the compound's ability to modulate signaling pathways associated with neuroinflammation .

Comparative Analysis

Property4-Methyl-2-(pyrrolidin-1-yl)-6-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidineRelated Compounds
Molecular FormulaC₁₉H₂₂F₃N₅O₂SVaries (e.g., C₁₈H₂₁N₅O)
Anticancer ActivitySignificant cytotoxicity against HeLa and CaCo-2 cell linesSimilar activity observed
Neuroprotective EffectsModulates neuroinflammation; protects neuronal cells from oxidative stressVarious compounds show similar effects
Antimicrobial ActivityModerate activity against specific bacterial strainsBroad-spectrum activity in some cases

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